molecular formula C31H26N2O B11522652 11-(biphenyl-4-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(biphenyl-4-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11522652
M. Wt: 442.5 g/mol
InChI Key: ODDZZRWZCIJQFO-UHFFFAOYSA-N
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Description

11-(biphenyl-4-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: dibenzo[b,e][1,4]diazepin-1-one , belongs to the class of diazepinones. Its structure features a fused dibenzodiazepine ring system, which confers interesting properties. Let’s explore its synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes:

Reaction Conditions:

The specific conditions depend on the chosen synthetic route. Generally, these reactions occur at room temperature or under mild heating.

Industrial Production:

While no specific industrial-scale production methods are widely reported, research continues to explore efficient large-scale synthesis.

Chemical Reactions Analysis

11-(biphenyl-4-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: undergoes various reactions:

    Oxidation: It can be oxidized using suitable reagents.

    Reduction: Reduction reactions yield the corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions occur at the carbonyl group.

    Common Reagents: These include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The exact mechanism remains an active field of study. It likely involves interactions with cellular receptors or enzymes, affecting downstream signaling pathways.

Comparison with Similar Compounds

While 11-(biphenyl-4-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its fused ring system, similar compounds include:

Properties

Molecular Formula

C31H26N2O

Molecular Weight

442.5 g/mol

IUPAC Name

9-phenyl-6-(4-phenylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H26N2O/c34-29-20-25(22-11-5-2-6-12-22)19-28-30(29)31(33-27-14-8-7-13-26(27)32-28)24-17-15-23(16-18-24)21-9-3-1-4-10-21/h1-18,25,31-33H,19-20H2

InChI Key

ODDZZRWZCIJQFO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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